5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a dihydrobenzo dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis . The furan ring is then introduced through a coupling reaction, often using reagents such as furan-2-carboxylic acid and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution of the bromine atom could introduce various functional groups such as amines or ethers.
Scientific Research Applications
5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: It may have applications in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
- (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-ol
Uniqueness
Compared to these similar compounds, 5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide is unique due to its combination of a bromine atom, a furan ring, and a dihydrobenzo dioxin moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c16-14-4-3-12(22-14)15(19)17-8-10(18)9-1-2-11-13(7-9)21-6-5-20-11/h1-4,7,10,18H,5-6,8H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKOVYNAJBPQGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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